Ropivacaine Hydrochloride
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O.ClH/c1-4-11-19-12-6-5-10-15(19)17(20)18-16-13(2)8-7-9-14(16)3;/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20);1H/t15-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNSIBYYUOEUSV-RSAXXLAASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1CCCC[C@H]1C(=O)NC2=C(C=CC=C2C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048379 | |
| Record name | Ropivacaine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98717-15-8 | |
| Record name | Ropivacaine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98717-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ropivacaine monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098717158 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ropivacaine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2,6-Dimethylphenyl)-1-propyl-piperidin-2-carboxamid Hydrochlorid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ROPIVACAINE HYDROCHLORIDE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35504LBE2T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacology of Ropivacaine Hydrochloride Monohydrate
Mechanism of Action
The anesthetic effect of ropivacaine (B1680718) hydrochloride monohydrate stems from its interaction with specific ion channels within nerve membranes, primarily affecting the generation and propagation of action potentials.
Sodium Channel Blockade and Impulse Conduction Inhibition
Ropivacaine hydrochloride monohydrate exerts its primary mechanism of action by reversibly inhibiting the influx of sodium ions across nerve fiber membranes nih.govfda.govnih.govdrugbank.comjcdr.netfarmaciajournal.com. As a member of the amino amide class of local anesthetics, it binds to voltage-gated sodium channels, preventing their activation fda.govdrugbank.comnih.govnysora.com. This binding stabilizes the neuronal membrane, increases the threshold for electrical excitation, and slows the propagation of nerve impulses, ultimately leading to a reversible loss of sensation and blocked nerve conduction fda.govdrugbank.comnih.gov. Amide local anesthetics, including ropivacaine, preferentially bind to and inactivate sodium channels when they are in the open state, thereby blocking the propagation of action potentials nih.gov.
Selective Action on Nerve Fibers (Aδ, C vs. Aβ)
A notable characteristic of this compound monohydrate is its selective action on different types of nerve fibers, allowing for a differential block where sensory blockade is more pronounced than motor blockade nih.govnih.govnysora.comresearchgate.nettandfonline.comoup.comresearchgate.net. This selectivity is attributed to its lower lipophilicity compared to other local anesthetics like bupivacaine (B1668057) nih.govnih.govresearchgate.net. Due to its physicochemical properties, ropivacaine is less likely to penetrate large myelinated motor fibers (Aβ fibers) as effectively as it does smaller, unmyelinated or lightly myelinated pain-transmitting Aδ and C nerve fibers nih.govnih.govnysora.comresearchgate.net. Consequently, ropivacaine produces a greater degree of sensory-motor differentiation, meaning it can achieve effective analgesia (sensory block) with less accompanying motor impairment, a property that can be particularly advantageous in clinical settings where motor function preservation is desirable nih.govresearchgate.nettandfonline.com.
Pharmacodynamics
The pharmacodynamic properties of this compound monohydrate, including its dose-dependent effects and the influence of concentration on block characteristics, are crucial for understanding its clinical application.
Dose-Dependent Effects on Sensory and Motor Blockade
The extent and duration of sensory and motor blockade induced by this compound monohydrate are directly influenced by the administered dose and concentration fda.govfarmaciajournal.comoup.comhres.caresearchgate.net. Higher doses and concentrations generally result in a more profound and longer-lasting block fda.govfarmaciajournal.comoup.comhres.ca. For instance, studies on epidural administration have shown that increasing the concentration of ropivacaine leads to a more intense motor blockade researchgate.net. In a study comparing different concentrations for epidural anesthesia, higher concentrations led to more complete motor block, although sensory anesthesia remained adequate across a range of concentrations researchgate.net.
The dose-dependent nature is evident in the depth and duration of anesthesia. For example, a 3 mL dose of ropivacaine administered subarachnoidally resulted in sensory levels as high as T5 and T4 for 15 mg and 22.5 mg doses, respectively, with analgesia lasting approximately 2 hours hres.ca.
| Ropivacaine Concentration | Observed Effect | Source |
| Lower Concentrations | Greater degree of sensory-motor differentiation, with effective sensory block and reduced motor blockade. This is useful when motor blockade is undesirable, such as in labor analgesia nih.govresearchgate.nettandfonline.comoup.com. The median effective concentration (EC50) for differential femoral nerve block in adults (18-60 years) was found to be 0.124%, and even lower in the elderly (0.088%), effectively achieving sensory block while maintaining motor function tandfonline.com. | nih.govresearchgate.nettandfonline.comoup.com |
| Higher Concentrations | Produces a more profound block with a greater duration of effect, leading to surgical anesthesia fda.govfarmaciajournal.comoup.comhres.ca. For example, 0.75% ropivacaine led to a higher incidence of complete motor block compared to 0.5% in subarachnoid administration oup.com. Studies comparing 0.5% and 0.75% ropivacaine for brachial plexus block showed similar onset and duration of sensory and motor blocks, though the 0.75% concentration may provide a longer block duration oup.comfrontiersin.org. | fda.govfarmaciajournal.comoup.comhres.cafrontiersin.org |
Influence of Concentration on Block Characteristics
The concentration of this compound monohydrate significantly influences the characteristics of the nerve block, including its onset, intensity, and duration tandfonline.comresearchgate.netfrontiersin.orgaub.edu.lb. While increasing the concentration generally leads to a faster onset and more profound block, especially for motor function, it is also associated with a greater intensity of motor blockade researchgate.netaub.edu.lb.
For epidural administration, the median time to achieve a T10 sensory block with ropivacaine 5 mg/mL (0.5%) was 11 to 26 minutes, with a duration of sensory block at T6 ranging from 1.7 to 3.2 hours and motor block from 1.4 to 2.9 hours fda.gov. When the concentration increased to 0.75% or 1.0%, the time to onset of sensory anesthesia decreased, and the maximum level of sensory anesthesia increased researchgate.net. However, it is important to note that above a certain threshold, further increases in concentration may not significantly prolong the block duration aub.edu.lb.
The differential block profile of ropivacaine allows for flexible anesthetic strategies. Lower concentrations can provide effective analgesia with minimal motor impairment, which is particularly beneficial for procedures where early patient mobilization is desired tandfonline.comnysora.com. For instance, a 0.2% concentration of ropivacaine has been shown to provide effective postoperative pain management while preserving diaphragm function in interscalene brachial plexus blocks, compared to a 0.5% concentration dovepress.com. Conversely, higher concentrations are employed when a more intense and prolonged surgical anesthesia, including significant motor blockade, is required hres.caoup.com.
| Ropivacaine Concentration | Onset of Sensory Block (Typical) | Duration of Sensory Block (Typical) | Degree of Motor Block (Typical) | Source |
| 0.2% | Can be delayed in motor onset, but comparable sensory onset to higher concentrations, especially with adjuvants aub.edu.lb. | Comparable to higher concentrations for femoral nerve block aub.edu.lb. | Significantly lower or minimal motor block, allowing for motor function preservation hres.catandfonline.comoup.comdovepress.com. | hres.catandfonline.comoup.comaub.edu.lbdovepress.com |
| 0.5% | Median onset at T6: 11-26 minutes (epidural) fda.gov. | Median duration at T6: 1.7-3.2 hours (epidural) fda.gov. | Adequate muscle relaxation for surgery, with a frequency of motor block that decreases over time in continuous infusions fda.govresearchgate.net. | fda.govresearchgate.net |
| 0.75% | Faster onset compared to lower concentrations researchgate.net. | Longer duration compared to lower concentrations oup.comresearchgate.net. | More profound motor blockade than 0.5%, with a higher incidence of complete motor block oup.comresearchgate.net. | oup.comresearchgate.net |
| 1.0% | Fastest onset compared to lower concentrations researchgate.net. | Longest duration, achieving surgical anesthesia oup.comresearchgate.net. | Most profound motor blockade oup.comresearchgate.net. | oup.comresearchgate.net |
Vasoconstrictive Properties and Regional Blood Flow
Ropivacaine exhibits a distinctive biphasic vascular effect that is concentration-dependent. At lower concentrations, typically ranging from 0.063% to 0.5%, ropivacaine has been shown to induce vasoconstriction. This effect is attributed to its influence on calcium ion currents within the smooth muscle cells of the vascular endothelium, leading to a reduction in blood flow pum.edu.pljvsmedicscorner.com. This vasoconstrictive action is more pronounced at lower concentrations and can result in visible skin blanching when administered subcutaneously pum.edu.plmedsci.orgdovepress.comtandfonline.com.
However, at higher concentrations, such as 1%, ropivacaine's vasoactive properties shift, with vasodilation becoming the predominant effect pum.edu.pl. Studies have shown that a 0.5% ropivacaine solution can significantly decrease epidural blood flow by approximately 37% jvsmedicscorner.com. When compared to other local anesthetics like lidocaine (B1675312), ropivacaine has demonstrated similar contractile effects on isolated human arteries at low concentrations, followed by relaxation at higher concentrations nih.gov. The inherent vasoconstrictive properties of ropivacaine, particularly at lower clinical doses, contribute to a slower systemic absorption compared to bupivacaine following caudal administration and can prolong the duration of anesthesia medsci.orgtandfonline.comresearchgate.net.
Impact on Platelet Aggregation
Ropivacaine has demonstrated an ability to inhibit platelet aggregation in plasma. This inhibitory effect is observed at concentrations of 1.88 mg/mL (0.188%) and 3.75 mg/mL (0.375%), which are concentrations that can be achieved in the epidural space during continuous infusion nih.govsemanticscholar.orgnih.govresearchgate.netnih.gov. This effect is considered to be concentration-dependent. The mechanism underlying this inhibition may involve the blocking of Ca2+ uptake in platelets tandfonline.com. While studies suggest that ropivacaine, along with other local anesthetics like lidocaine and bupivacaine, may have a limited ability to inhibit thromboxane (B8750289) A2 (TXA2)-induced early platelet aggregation, its presence in the epidural space has been hypothesized to potentially decrease the efficacy of an epidural blood patch nih.govtandfonline.comresearchgate.net.
Antibacterial Activity
Ropivacaine, like other local anesthetics, has shown some antibacterial activity in vitro. Research indicates that it can inhibit the growth of various microorganisms, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa nih.govnih.govresearchgate.net. However, some studies suggest that ropivacaine exhibits poor or no significant antibacterial activity compared to other local anesthetics such as bupivacaine, lidocaine, and prilocaine, particularly when tested at room temperature bmj.comcambridge.orgnih.gov. The antimicrobial activity of local anesthetics, including ropivacaine, may vary with temperature, with some studies showing antibacterial effects at 37°C but not at 24°C turkjanaesthesiolreanim.org.
Pharmacokinetics
Ropivacaine's pharmacokinetics are influenced by the total dose and concentration administered, the route of administration, and the vascularity of the injection site nih.govnih.govmedsafe.govt.nzfda.govjcdr.nethpra.iedrugbank.comfrontiersin.orgontosight.aimdpi.com. Ropivacaine follows linear pharmacokinetics, meaning that its maximum plasma concentration is proportional to the administered dose medsafe.govt.nzfda.govhpra.ie. It is extensively metabolized in the liver, primarily through aromatic hydroxylation by cytochrome P450 (CYP) 1A2 to 3'-hydroxy-ropivacaine and N-dealkylation by CYP3A4 to 2',6'-pipecoloxylidide (PPX) nih.govfda.gov. The kidneys are the primary route of excretion, with approximately 86% of the administered dose excreted in the urine, with only about 1% as unchanged drug nih.govfda.govjcdr.nethpra.iedrugbank.commdpi.com. Ropivacaine is highly protein-bound in plasma, predominantly to alpha-1-acid glycoprotein (B1211001) (AAG), with approximately 94% binding nih.govtandfonline.comnih.govmedsafe.govt.nzfda.govhpra.iedrugbank.commdpi.com. Postoperative increases in AAG can lead to an increase in total plasma concentrations of ropivacaine due to increased protein binding, while the unbound (pharmacologically active) concentration remains relatively stable tandfonline.comhpra.ie.
Absorption
Ropivacaine is typically administered via injection, with the rate of absorption varying depending on the injection site, dosage, and tissue vascularity ontosight.ai. From the epidural space, ropivacaine demonstrates complete and biphasic absorption nih.govnih.govmedsafe.govt.nzfda.govjcdr.nethpra.iedrugbank.com.
Factors Influencing Plasma Concentration (Route, Dose, Concentration, Vascularity)
The systemic concentration of ropivacaine is significantly influenced by several key factors:
Route of Administration: The absorption rate and subsequent plasma concentration vary considerably with the route of administration. For instance, the terminal half-life of ropivacaine is prolonged following epidural injection compared to intravenous administration due to the slower absorption rate from the epidural space being the rate-limiting factor in its clearance nih.govmedsafe.govt.nzfda.govhpra.ie.
Total Dose and Concentration: The total dose and concentration of the administered drug directly determine the ropivacaine concentration in plasma. Ropivacaine exhibits linear pharmacokinetics, meaning the maximum plasma concentration is proportional to the dose nih.govnih.govmedsafe.govt.nzfda.govhpra.iefrontiersin.org. Higher doses can lead to plasma concentrations approaching levels associated with central nervous system toxicity nih.govfda.govdovepress.com.
Vascularity of the Administration Site: Highly vascularized areas lead to increased systemic absorption and a higher risk of systemic exposure nih.govmedsafe.govt.nzfda.govjcdr.nethpra.iefrontiersin.orgmdpi.com. For example, large volumes injected in vascular areas during peripheral nerve blocks can increase the risk of systemic absorption nih.gov.
Patient's Hemodynamic/Circulatory Condition: The patient's hemodynamic and circulatory status can also impact the systemic concentration of ropivacaine nih.govfda.govjcdr.netfrontiersin.orgmdpi.com.
Patient-Related Factors: Patient-specific factors, such as age, weight, creatinine (B1669602) levels, and sex, have been identified as important predictors of peak plasma ropivacaine concentrations dovepress.comresearchgate.netnih.govnih.gov. Older patients, for instance, may exhibit higher peak concentrations after the same dose of ropivacaine, regardless of body weight dovepress.com.
Table 1: Factors Influencing Ropivacaine Plasma Concentration
| Factor | Impact on Plasma Concentration | Relevant Studies |
| Route of Administration | Determines absorption rate; epidural administration leads to slower absorption and prolonged half-life compared to IV nih.govmedsafe.govt.nzfda.govhpra.ie. | nih.govmedsafe.govt.nzfda.govhpra.ieontosight.ai |
| Total Dose | Maximum plasma concentration is proportional to the administered dose; higher doses can lead to critical plasma levels nih.govnih.govmedsafe.govt.nzfda.govhpra.iefrontiersin.orgdovepress.com. | nih.govnih.govmedsafe.govt.nzfda.govhpra.iefrontiersin.orgdovepress.com |
| Concentration | Directly influences the plasma concentration achieved nih.govfda.govjcdr.nethpra.ie. | nih.govfda.govjcdr.nethpra.ie |
| Vascularity of Site | Highly vascular areas increase systemic absorption and potential for toxicity nih.govmedsafe.govt.nzfda.govjcdr.nethpra.iefrontiersin.orgmdpi.com. | nih.govmedsafe.govt.nzfda.govjcdr.nethpra.iefrontiersin.orgmdpi.com |
| Patient's Hemodynamic/Circulatory Condition | Impacts systemic concentration nih.govfda.govjcdr.netfrontiersin.orgmdpi.com. | nih.govfda.govjcdr.netfrontiersin.orgmdpi.com |
| Age | Older patients may have higher peak concentrations and slower absorption rate constants dovepress.comresearchgate.netnih.govnih.gov. | dovepress.comresearchgate.netnih.govnih.gov |
| Weight | Influences apparent volume of distribution; can be a predictor of peak concentration researchgate.netnih.govnih.gov. | researchgate.netnih.govnih.gov |
| Creatinine | Important predictor of peak concentration nih.gov. | nih.gov |
| Sex | Female sex has been associated with peak ropivacaine concentrations nih.gov. | nih.gov |
| Alpha-1-acid glycoprotein (AAG) | Increased levels of AAG post-surgery can increase total plasma concentration by enhancing protein binding nih.govtandfonline.comnih.govhpra.ienih.gov. | nih.govtandfonline.comnih.govhpra.ienih.gov |
Biphasic Absorption and Elimination Profiles
Ropivacaine demonstrates a complete and biphasic absorption profile, particularly from the epidural and caudal epidural spaces nih.govnih.govmedsafe.govt.nzfda.govjcdr.nethpra.ie. This biphasic absorption is characterized by two distinct phases:
Initial Rapid Phase: A rapid absorption phase occurs first, with a mean half-life of approximately 14 minutes (mean ± SD: 14 ± 7 minutes) nih.govfda.govhpra.ie. Some studies indicate a mean absorption time of around 25 ± 4.8 minutes for this rapid phase after femoral nerve block researchgate.netnih.gov. This phase is associated with rapid uptake by highly perfused tissues and organs tandfonline.com.
Slower Absorption Phase: This is followed by a much slower absorption phase, with a half-life of around 4 hours (mean ± SD: 4.2 ± 0.9 hours or 4.2 ± 1.0 hours) nih.govfda.govhpra.iedrugbank.com. This slow absorption phase is the rate-limiting factor in the elimination of ropivacaine, which explains why the apparent elimination half-life is longer after epidural administration compared to intravenous administration nih.govmedsafe.govt.nzfda.govhpra.ie.
The terminal half-life of ropivacaine is approximately 1.8 ± 0.7 hours after intravenous administration and 4.2 ± 1 hour after epidural administration nih.govnih.govfda.govjcdr.nethpra.iedrugbank.com. This "flip-flop" kinetic phenomenon occurs when the absorption rate is slower than the elimination rate nih.gov.
Table 2: Ropivacaine Absorption and Elimination Half-Lives by Route
| Route of Administration | Absorption Half-Life (Initial Phase) | Absorption Half-Life (Slower Phase) | Terminal Elimination Half-Life (Mean ± SD) |
| Epidural | ~14 minutes nih.govfda.govhpra.ie | ~4 hours nih.govfda.govhpra.ie | 4.2 ± 1 hours nih.govnih.govfda.govjcdr.nethpra.iedrugbank.com |
| Intravenous | Not applicable (direct administration) | Not applicable | 1.8 ± 0.7 hours nih.govnih.govfda.govjcdr.nethpra.iedrugbank.com |
| Femoral Nerve Block | 25 ± 4.8 minutes (rapid phase) researchgate.netnih.gov | 3.9 ± 0.65 hours (slow phase) researchgate.netnih.gov | Not specified for elimination half-life |
Rate-Limiting Factors in Elimination
The elimination of this compound monohydrate is predominantly governed by hepatic metabolism mdpi.comoup.commedsafe.govt.nz. A significant rate-limiting factor in its elimination, particularly following non-intravenous administration such as epidural injection, is the slow absorption from the administration site fda.govbaxterpi.commedicines.org.ukhres.ca. This slow absorption accounts for the longer terminal half-life observed after epidural administration compared to intravenous administration fda.govbaxterpi.commedicines.org.ukhres.ca.
Ropivacaine exhibits an intermediate to low hepatic extraction ratio, implying that its total plasma clearance is dependent on both its unbound fraction in plasma and the intrinsic metabolic activity of the liver oup.commedsafe.govt.nzhelsinki.fi. Consequently, the unbound plasma clearance of ropivacaine is almost exclusively reliant on hepatic enzymatic activity oup.com. Alterations in hepatic function, such as those seen in chronic end-stage liver disease, can therefore impact the distribution and elimination of ropivacaine mdpi.commedsafe.govt.nz. Additionally, systemic conditions like acidosis and reduced plasma protein concentration, frequently observed in patients with chronic renal failure, may elevate the risk of systemic toxicity by affecting the unbound fraction of the drug medsafe.govt.nzhres.ca.
Distribution
The distribution of this compound monohydrate throughout the body is a critical aspect of its pharmacokinetics, influencing its clinical effects and systemic exposure.
Volume of Distribution
Following intravenous infusion, this compound monohydrate has a steady-state volume of distribution (Vdss) of approximately 41 ± 7 liters fda.govdrugbank.commdpi.comnih.gov. Another reported value for the volume of distribution at steady state is 47 liters after intravenous administration medicines.org.uk. In pediatric populations, the mean volume of distribution (Vd/F) has been reported as 3.1 L/kg (95% CI: 2.1–4.2 L/kg) oup.com. This relatively high volume of distribution indicates that ropivacaine is extensively distributed into tissues after absorption ontosight.aifrontiersin.org.
Table 1: Volume of Distribution of Ropivacaine
| Parameter | Value (Adults) | Value (Children) | Source |
| Steady-state Vd (L) | 41 ± 7 | N/A | fda.govdrugbank.commdpi.comnih.gov |
| Steady-state Vd (L) | 40 (approx.) | N/A | hres.ca |
| Steady-state Vd (L) | 47 | N/A | medicines.org.uk |
| Mean Vd/F (L/kg) | N/A | 3.1 (2.1–4.2) | oup.com |
Plasma Protein Binding (α1-acid glycoprotein)
This compound monohydrate exhibits high plasma protein binding, with approximately 94% of the drug bound to plasma proteins fda.govdrugbank.comnih.govnih.gov. Its primary binding protein is alpha-1-acid glycoprotein (AAG) mdpi.comfda.govdrugbank.comnih.govontosight.ainih.govresearchgate.net. AAG is an acute-phase protein synthesized predominantly by the liver, and its plasma concentrations can increase significantly (3 to 5 times) in response to physiological stressors such as surgery, trauma, infection, inflammation, or cancer mdpi.comresearchgate.netresearchgate.netnih.gov.
An increase in AAG levels, often observed postoperatively, leads to an increase in total plasma concentrations of ropivacaine during continuous epidural infusion fda.govnih.gov. However, the variations in the unbound (pharmacologically active) concentrations of ropivacaine are typically less pronounced than those in total plasma concentrations fda.govnih.gov. Elevated plasma AAG levels enhance the binding of ropivacaine, which in turn reduces the free concentration of the drug and can increase the body's tolerance to potential ropivacaine toxicity mdpi.comresearchgate.netnih.gov. This is significant because the free plasma concentration of a drug is more closely correlated with its systemic pharmacodynamic effects and potential toxicity than the total concentration mdpi.com.
For instance, in a study involving patients undergoing major hepatectomy, the mean preoperative AAG concentration was 1519.7 µg·mL⁻¹, which increased by approximately 1.5 times within 24 hours post-operation mdpi.com. Healthy adults typically have plasma AAG concentrations ranging from 500 to 1000 µg·mL⁻¹ mdpi.com. In another study, the mean peak total ropivacaine concentration after a bolus dose was 2.1 (±0.8) mg/L, while the unbound concentration was 0.04 (±0.02) mg/L nih.gov. During the infusion phase, total concentrations rose to a mean peak of 3.3 (±1.6) mg/L, and unbound concentrations reached 0.06 (±0.0) mg/L nih.gov. Despite total ropivacaine concentrations sometimes approaching or exceeding neurotoxicity thresholds, the unbound concentrations often remain below toxicity thresholds due to increased protein binding following surgery nih.gov.
Table 2: Alpha-1 Acid Glycoprotein (AAG) Concentrations
| Parameter | Value (Healthy Adults) | Value (Preoperative) | Value (24h Postoperative) | Source |
| Plasma AAG Concentration (µg·mL⁻¹) | 500 – 1000 | 1519.7 (mean) | ~1.5x preoperative mean | mdpi.com |
| Plasma AAG Concentration (mg/100mL) | N/A | 10.36 (Patient 1, initial) | 23.50 (Patient 1) | researchgate.netnih.gov |
Placental Transfer
Ropivacaine readily crosses the placenta fda.govdrugbank.comnih.govnih.gov. Studies indicate that during epidural administration for procedures like Cesarean section, ropivacaine rapidly reaches a near complete equilibrium of its free fraction between maternal and fetal circulation nih.gov. Despite this, the total plasma concentration of ropivacaine tends to be lower in the fetal circulation compared to the maternal circulation nih.gov. This difference is attributed to the binding of ropivacaine to α1-acid glycoprotein, which is more concentrated in maternal plasma than in fetal plasma nih.gov.
Research comparing ropivacaine with bupivacaine has shown that both local anesthetics cross the human placenta at a similar rate, even with their differences in lipophilicity and stereochemistry researchgate.netnih.gov. The placental transfer of these compounds is significantly influenced by maternal and fetal protein concentrations and fetal pH researchgate.netnih.govoup.com. Specifically, the placental transfer of both local anesthetic agents has been observed to increase as the fetal pH decreases researchgate.netnih.gov. Ropivacaine, being highly lipid soluble, crosses the placenta primarily via simple diffusion oup.com. Local anesthetics can accumulate in the fetus due to a phenomenon known as 'ion trapping' if the fetus becomes acidotic; this occurs when the decreased fetal pH leads to an increased proportion of the ionized drug, which then cannot easily cross back out of the fetal circulation oup.com. Despite its ability to cross the placenta, ropivacaine is considered to have a low placental transfer rate, thereby minimizing its impact on the fetus and contributing to neonatal safety during anesthesia for procedures like Cesarean section farmaciajournal.com.
Metabolism
This compound monohydrate undergoes extensive metabolism predominantly in the liver mdpi.comhelsinki.fiontosight.aifrontiersin.orgnih.govnih.govjcdr.net. Only about 1% of an intravenous dose is excreted unchanged in the urine fda.govhelsinki.fidrugbank.comnih.gov.
Hepatic Metabolism Pathways (CYP1A2, CYP3A4)
The metabolism of ropivacaine is primarily mediated by cytochrome P450 (CYP) enzymes in the liver ontosight.aidrugbank.comnih.gov. The two main pathways involve two key isoforms:
CYP1A2 : This enzyme is predominantly responsible for the aromatic hydroxylation of ropivacaine, leading to the formation of its major metabolite, 3-hydroxyropivacaine (3-OH-ropivacaine) fda.govhelsinki.fidrugbank.commdpi.comontosight.aifrontiersin.orgnih.govnih.govdrugbank.comnih.gov. Studies have shown that CYP1A2 is the most significant isozyme involved in the metabolism of ropivacaine nih.gov.
CYP3A4 : This enzyme mediates the N-dealkylation of ropivacaine, resulting in the formation of 2',6'-pipecoloxylidide (PPX) helsinki.fimdpi.comontosight.ainih.govnih.govdrugbank.comnih.gov. PPX is identified as a major metabolite in human hepatic microsomes drugbank.comdrugbank.comnih.gov.
Other identified metabolites include 4-hydroxyropivacaine (4-OH-ropivacaine), as well as the 3-hydroxy-N-dealkylated (3-OH-PPX) and 4-hydroxy-N-dealkylated (4-OH-PPX) metabolites drugbank.comdrugbank.comnih.gov. Low concentrations of 3-OH-ropivacaine have been detected in plasma, and approximately 37% of the total dose is excreted in the urine as free and conjugated 3-OH-ropivacaine after a single intravenous dose fda.gov. The urinary excretion of 4-OH-ropivacaine and both the 3-OH-PPX and 4-OH-PPX metabolites accounts for less than 3% of the administered dose fda.gov.
Table 3: Hepatic Metabolism of Ropivacaine
| Enzyme Isoform | Metabolic Pathway | Primary Metabolite(s) | Source |
| CYP1A2 | Aromatic Hydroxylation | 3-hydroxyropivacaine (3-OH-ropivacaine) | fda.govhelsinki.fidrugbank.commdpi.comontosight.ainih.govnih.govdrugbank.comnih.gov |
| CYP3A4 | N-dealkylation | 2',6'-pipecoloxylidide (PPX) | helsinki.fimdpi.comontosight.ainih.govnih.govdrugbank.comnih.gov |
While CYP1A2 plays a principal role, the involvement of CYP3A4 in ropivacaine elimination is considered modest helsinki.fi. Drug-drug interactions involving strong inhibitors of CYP1A2 could be clinically relevant during repeated administration of ropivacaine due to potential increases in plasma concentrations helsinki.finih.gov. However, potent inhibitors of CYP3A4 typically cause only a minor decrease in ropivacaine clearance, which is generally not considered clinically significant nih.gov.
Major Metabolites
Ropivacaine undergoes extensive metabolism in the liver, primarily through cytochrome P450 (CYP) enzymes mdpi.commedsafe.govt.nzdrugbank.comnih.govnih.govfda.govsahpra.org.zapom.go.idfrontiersin.orgnih.gov. The two major metabolic pathways are aromatic hydroxylation and N-dealkylation mdpi.commedsafe.govt.nzdrugbank.comfda.govfda.govnih.gov.
3-OH-ropivacaine : This is the primary metabolite formed via aromatic hydroxylation, predominantly mediated by the cytochrome P4501A2 (CYP1A2) enzyme mdpi.commedsafe.govt.nzdrugbank.comnih.govnih.govfda.govsahpra.org.zapom.go.idfrontiersin.orgnih.govfda.govnih.govoup.comfda.gov. After a single intravenous dose, approximately 37% of the total dose is excreted in the urine as free and conjugated 3-OH-ropivacaine medsafe.govt.nzfda.govsahpra.org.zapom.go.idfda.govoup.commedsafe.govt.nznih.gov. Low concentrations of 3-OH-ropivacaine have been detected in plasma medsafe.govt.nzfda.govfda.govfda.gov.
2',6'-Pipecoloxylidide (PPX) : This metabolite is formed through N-dealkylation, primarily mediated by the CYP3A4 enzyme mdpi.commedsafe.govt.nzdrugbank.compom.go.idnih.govfda.govnih.gov. During continuous epidural infusion, PPX is a major metabolite excreted in the urine fda.govfda.gov. The total plasma concentration of PPX can be approximately half that of total ropivacaine, but its mean unbound concentrations can be 7 to 9 times higher than unbound ropivacaine following continuous epidural infusion for up to 72 hours medsafe.govt.nzfda.govfda.govfda.gov.
Other identified minor metabolites include 4-OH-ropivacaine, 3-hydroxy-N-dealkylated (3-OH-PPX), 4-hydroxy-N-dealkylated (4-OH-PPX) metabolites, and 2-hydroxy-methyl-ropivacaine, though the latter has been identified but not quantified in urine drugbank.comfda.govfrontiersin.orgfda.govnih.gov.
Pharmacological Activity of Metabolites in Animal Models
The metabolites of ropivacaine exhibit pharmacological activity, but it is generally less than that of the parent drug medsafe.govt.nzdrugbank.comsahpra.org.zapom.go.idfda.govfda.govfresenius-kabi.com.
PPX : Unbound PPX has shown pharmacological activity in animal models, estimated to be about one-twelfth that of unbound ropivacaine medsafe.govt.nzfda.govfda.govfda.govfresenius-kabi.com. In rats, the threshold for central nervous system (CNS) toxic unbound plasma concentrations of PPX is approximately twelve times higher than that of unbound ropivacaine medsafe.govt.nz.
3-OH-ropivacaine and 4-OH-ropivacaine : These hydroxylated metabolites also possess some local anesthetic activity, with ropivacaine itself having greater activity than 3-OH-ropivacaine, which in turn has greater activity than 4-OH-ropivacaine drugbank.comfda.govsahpra.org.zafda.govfda.govfresenius-kabi.com. However, the hydroxylated metabolites are rapidly conjugated in human plasma, making it unlikely for them to exert significant pharmacological or toxicological activities fresenius-kabi.com.
Lack of Metabolic Racemization
Ropivacaine is supplied as the pure S-(-)-enantiomer pom.go.idnih.govfda.govwikipedia.org. Research has shown no evidence of in vivo racemization of ropivacaine medsafe.govt.nzfda.govfda.govfda.govmedsafe.govt.nzhres.caresearchgate.net. This stability in its chiral form is crucial for maintaining its specific pharmacological profile.
Elimination and Excretion
Ropivacaine and its metabolites are primarily eliminated from the body via renal excretion mdpi.comdrugbank.comnih.govfda.govsahpra.org.zafrontiersin.orgoup.comnih.govmpa.se.
Renal Excretion of Parent Drug and Metabolites
The kidney serves as the main excretory organ for ropivacaine and its metabolites mdpi.comfda.govfda.govoup.commpa.se. Following a single intravenous dose, approximately 86% of the administered ropivacaine is excreted in the urine over 96 hours mdpi.comdrugbank.comnih.govfda.govsahpra.org.zafda.govnih.govwikipedia.orgmpa.sehres.ca. Of this, only about 1% represents unchanged parent drug drugbank.comfda.govpom.go.idfda.govnih.govmpa.sehres.ca.
The major urinary metabolite is conjugated 3-OH-ropivacaine, accounting for approximately 37% of the dose after a single intravenous administration medsafe.govt.nzfda.govsahpra.org.zapom.go.idfda.govoup.commedsafe.govt.nznih.govhres.ca. Other N-dealkylated metabolites, such as PPX and 3-OH-PPX, account for a smaller percentage of the dose (e.g., 2-3%) pom.go.idnih.gov. Urinary excretion of 4-OH-ropivacaine is minimal, typically less than 1% of the dose nih.gov.
Terminal Half-Life (Intravascular vs. Epidural Administration)
The terminal half-life of ropivacaine varies depending on the route of administration, with epidural administration generally resulting in a longer apparent half-life due to absorption-dependent elimination (flip-flop pharmacokinetics) medsafe.govt.nznih.govfda.govfda.govmpa.se.
Table 1: Terminal Half-Life of Ropivacaine by Administration Route
| Route of Administration | Mean Terminal Half-Life (hours) | Standard Deviation (hours) | Reference |
| Intravascular (IV) | 1.8 | ± 0.7 | mdpi.commedsafe.govt.nzdrugbank.comnih.govnih.govfda.govsahpra.org.zafda.govmpa.sehres.ca |
| Epidural | 4.2 | ± 1.0 | mdpi.commedsafe.govt.nzdrugbank.comnih.govnih.govfda.govfda.govmpa.sehres.ca |
After intravenous administration, the mean terminal half-life is approximately 1.8 ± 0.7 hours mdpi.commedsafe.govt.nzdrugbank.comnih.govnih.govfda.govsahpra.org.zafda.govmpa.sehres.ca. Following epidural administration, the apparent terminal half-life is longer, around 4.2 ± 1.0 hours mdpi.commedsafe.govt.nzdrugbank.comnih.govnih.govfda.govfda.govmpa.sehres.ca. For specific high doses, such as greater than 300 mg for local infiltration, the terminal half-life can exceed 30 hours nih.govnih.govfda.govfda.gov. In healthy male volunteers after a 15-minute intravenous infusion of 50 mg, the elimination half-life of ropivacaine was 2.0 ± 0.3 hours nih.gov.
Plasma Clearance and Renal Clearance
Ropivacaine exhibits linear pharmacokinetics within the studied dose range medsafe.govt.nzfda.govmpa.se. Its systemic absorption rate dictates plasma concentrations and the time to peak concentration mdpi.com. Ropivacaine is extensively protein-bound in plasma (around 94%), primarily to α1-acid glycoprotein mdpi.commedsafe.govt.nzdrugbank.comnih.govfda.govfda.govmedsafe.govt.nzmpa.se.
Table 2: Clearance Parameters of Ropivacaine (Intravenous Administration)
| Parameter | Value (mean ± SD) | Unit | Reference |
| Total Plasma Clearance | 387 ± 107 or 440 | mL/min | mdpi.commedsafe.govt.nzdrugbank.comfda.govsahpra.org.zafda.govfda.govmedsafe.govt.nznih.govmpa.sehres.ca |
| Unbound Plasma Clearance | 7.2 ± 1.6 or 8 | L/min | medsafe.govt.nzdrugbank.comfda.govsahpra.org.zafda.govfda.govmedsafe.govt.nzmpa.sehres.ca |
| Renal Clearance | 1 | mL/min | mdpi.commedsafe.govt.nzdrugbank.comfda.govfda.govfda.govmedsafe.govt.nzmpa.sehres.ca |
The mean total plasma clearance of ropivacaine is approximately 387 ± 107 mL/min or 440 mL/min after intravenous administration mdpi.commedsafe.govt.nzdrugbank.comfda.govsahpra.org.zafda.govfda.govmedsafe.govt.nznih.govmpa.sehres.ca. The unbound plasma clearance is reported as 7.2 ± 1.6 L/min or 8 L/min medsafe.govt.nzdrugbank.comfda.govsahpra.org.zafda.govfda.govmedsafe.govt.nzmpa.sehres.ca. The renal clearance of the parent drug is very low, typically around 1 mL/min mdpi.commedsafe.govt.nzdrugbank.comfda.govfda.govfda.govmedsafe.govt.nzmpa.sehres.ca, indicating that renal excretion of unchanged ropivacaine is a minor elimination pathway. This is consistent with only about 1% of the administered dose being excreted unchanged in the urine drugbank.comfda.govpom.go.idfda.govnih.govmpa.sehres.ca.
Impaired renal function has little to no influence on ropivacaine pharmacokinetics, though metabolites may accumulate medsafe.govt.nzpom.go.idoup.commedsafe.govt.nzhres.ca. However, the renal clearance of PPX (a major metabolite) correlates significantly with creatinine clearance medsafe.govt.nzoup.commedsafe.govt.nzhres.ca. Despite this, a lack of correlation between total PPX exposure and creatinine clearance suggests that PPX clearance also involves non-renal elimination pathways oup.commedsafe.govt.nzhres.ca.
Toxicology and Safety Profile of Ropivacaine Hydrochloride Monohydrate
Neurotoxicity Research
Ropivacaine (B1680718), a long-acting amide local anesthetic, is recognized for a safety profile that generally favors it over more cardiotoxic agents like bupivacaine (B1668057). nih.gov However, like all local anesthetics, it is not devoid of potential neurotoxicity, which can manifest in both the central and peripheral nervous systems.
Systemic toxicity of local anesthetics, including ropivacaine, primarily affects the central nervous and cardiovascular systems. researchgate.net The mechanism of CNS toxicity is related to the blockade of voltage-gated sodium channels within neuronal membranes. eurekaselect.com This process typically follows a biphasic pattern of excitation followed by depression. eurekaselect.combenthamdirect.com
At lower plasma concentrations, ropivacaine preferentially blocks inhibitory neurons in the cerebral cortex, leading to an initial excitatory phase. researchgate.netbenthamdirect.com This can result in a range of symptoms, including restlessness, anxiety, dizziness, numbness of the tongue, a metallic taste, and muscle twitching. nih.goveuropeanreview.orgyoutube.com As concentrations rise, the excitatory activity can culminate in generalized convulsions or seizures. eurekaselect.combenthamdirect.com
If plasma levels continue to increase, the excitatory phase is followed by a depressive phase, characterized by global CNS depression. researchgate.neteurekaselect.com This can lead to unconsciousness, respiratory depression, and ultimately respiratory arrest. youtube.comnih.gov Cases of ropivacaine-induced CNS toxicity have been reported, sometimes manifesting with symptoms like intense tingling, altered speech, and visual disturbances before progressing to more severe states. europeanreview.org
Research consistently demonstrates that ropivacaine has a higher threshold for CNS toxicity compared to bupivacaine. researchgate.netjvsmedicscorner.com Studies in human volunteers have shown that a significantly larger dose of ropivacaine is tolerated before the onset of CNS symptoms. jvsmedicscorner.com In one double-blind study, the mean dose of ropivacaine tolerated was 124 mg, compared to 99 mg for bupivacaine. jvsmedicscorner.com The onset of initial symptoms was also slower with ropivacaine. jvsmedicscorner.com Animal studies further support this, indicating that bupivacaine has a convulsive threshold that is 1.5 to 2.5 times lower than that of ropivacaine. nih.gov
| Parameter | Ropivacaine | Bupivacaine | Reference |
| Mean Tolerated Dose (mg) | 124 mg | 99 mg | jvsmedicscorner.com |
| Subjects Tolerating Max Dose (150mg) | 7 of 12 | 1 of 12 | jvsmedicscorner.com |
| Average Time to Onset of Symptoms (min) | 6 min | 4 min | jvsmedicscorner.com |
| Relative Convulsive Threshold (Animal) | Higher | 1.5-2.5x Lower | nih.gov |
This difference in toxicity is a key attribute of ropivacaine, suggesting an increased margin of safety regarding CNS effects when compared to equipotent doses of bupivacaine. jvsmedicscorner.comnih.gov
While systemic absorption leads to CNS effects, direct application of local anesthetics during regional anesthesia can pose a risk of peripheral nerve toxicity. mdpi.com This neurotoxicity can result from direct needle trauma to the nerve or from the chemical properties of the anesthetic solution itself. mdpi.comjaccr.com Although ropivacaine is considered to have a greater safety profile, instances of prolonged nerve damage following its use in peripheral nerve blocks have been documented. jaccr.com
The exact molecular mechanisms underlying ropivacaine-induced neurotoxicity are under investigation. nih.gov Research suggests that ropivacaine can promote apoptosis (programmed cell death) in neuronal cells. nih.gov One identified pathway involves the inhibition of the Protein kinase B (Akt) signaling pathway, which is crucial for cell survival. nih.gov In both in vivo and in vitro studies, exposure to ropivacaine led to diminished Akt activation, increased apoptosis, and subsequent cell death, potentially explaining some of the adverse neurological effects observed clinically. nih.gov
Cardiotoxicity Research
The enhanced safety profile of ropivacaine is most pronounced in its reduced cardiotoxicity compared to bupivacaine. nih.govnih.gov This distinction is attributed to its lower lipophilicity and its nature as a pure S-(-)-enantiomer, whereas bupivacaine is a racemic mixture. nih.govresearchgate.net
The cardiotoxic effects of local anesthetics stem from their impact on the cardiac conduction system and myocardium. benthamdirect.com The primary mechanism involves the blockade of fast voltage-gated sodium channels, which slows cardiac conduction (negative dromotropy) and decreases excitability. eurekaselect.combenthamdirect.com Ropivacaine has been shown to dissociate from these cardiac sodium channels more rapidly than bupivacaine, which may contribute to its lower toxicity. researchgate.net
In addition to sodium channel blockade, other mechanisms contribute to cardiovascular depression:
Calcium and Potassium Channel Blockade: Ropivacaine can also block potassium and L-type calcium channels, further affecting cardiac function. nih.govusmf.md The blockade of Ca²⁺ channels is thought to be a primary mechanism for the negative inotropic (decreased contractility) effects of local anesthetics. nih.govusmf.md
Mitochondrial Function: Both ropivacaine and bupivacaine can interfere with cardiac energy metabolism. They act as uncouplers between oxygen consumption and the phosphorylation of adenosine diphosphate (ADP) in cardiac mitochondria, which can deplete intracellular ATP levels necessary for cardiomyocyte contractility. benthamdirect.comnih.gov
Contractility and Vascular Resistance: Bupivacaine produces a significantly greater depression of left ventricular pressure and contractility than ropivacaine. eurekaselect.combenthamdirect.com While ropivacaine has intrinsic vasoconstrictor properties, bupivacaine has a more pronounced vasoconstrictor effect, which, combined with its greater depression of contractility, can have a more deleterious impact on cardiac output. nih.govoup.com
| Cardiotoxic Effect | Ropivacaine | Bupivacaine | Reference |
| Myocardial Contractility | Less depression | Significant depression | eurekaselect.combenthamdirect.comresearchgate.net |
| Cardiac Conduction (QRS Widening) | Smaller increase | Greater increase | researchgate.net |
| Arrhythmogenic Potential | Lower | Higher | nih.gov |
| Vasoactive Effect | Intrinsic vasoconstrictor | Pronounced vasoconstrictor | nih.govoup.com |
Cardiac Arrest Reports and Resuscitation Outcomes
Despite its improved safety profile, systemic toxicity from ropivacaine can lead to severe cardiovascular collapse and cardiac arrest, even at what might be considered small doses. nih.govsemanticscholar.org These events can occur after unintentional intravascular injection or excessive systemic absorption. nih.gov The clinical presentation of severe cardiotoxicity can include severe hypotension, a variety of arrhythmias (such as ventricular tachyarrhythmias), and asystole. oup.com
A critical aspect of ropivacaine's safety is the improved outcome following toxic events. Animal studies have consistently shown that resuscitation from ropivacaine-induced cardiac arrest is more successful than from that induced by bupivacaine. nih.gov
In clinical practice and experimental models, the administration of a 20% lipid emulsion has emerged as a key treatment for local anesthetic systemic toxicity (LAST), including cardiac arrest. youtube.comnih.gov The "lipid sink" theory suggests the emulsion sequesters the lipophilic anesthetic molecules, drawing them out of cardiac tissue and reducing their toxic effect. nih.gov Other proposed mechanisms for lipid rescue include overcoming the inhibition of mitochondrial fatty acid metabolism and a direct positive inotropic effect. youtube.comnih.gov Studies in rats have shown that while lipid emulsion is effective for both ropivacaine- and levobupivacaine-induced cardiac arrest, the recovery is more rapid for the more lipophilic levobupivacaine (B138063), suggesting the drug's properties influence the efficacy of the treatment. nih.gov
Comparative Cardiotoxicity with Other Local Anesthetics (e.g., Bupivacaine)
Ropivacaine hydrochloride monohydrate was developed following observations of significant cardiotoxicity associated with bupivacaine. wikipedia.org Animal models and clinical studies have since established that ropivacaine possesses a wider safety margin and is less cardiotoxic than bupivacaine. wikipedia.orgdroracle.ai The difference in cardiotoxicity is significant, with bupivacaine considered a more potent cardiotoxin. droracle.ai
The lower cardiotoxicity of ropivacaine is attributed to several key molecular and physicochemical differences. kcl.ac.uknih.gov Ropivacaine is a pure S(-)-enantiomer, whereas bupivacaine is a racemic mixture containing both S(-) and R(+) isomers. droracle.aikcl.ac.uk The R(+)-isomer of bupivacaine is associated with a greater propensity for cardiac effects. kcl.ac.uknih.gov Furthermore, ropivacaine is less lipophilic (fat-soluble) than bupivacaine. maimonidesem.org This reduced lipophilicity is linked to a decreased potential for both central nervous system (CNS) and cardiac toxicity. maimonidesem.orgnysora.com
At the cellular level, the primary mechanism of local anesthetic cardiotoxicity involves the blockade of cardiac voltage-gated sodium channels. nih.gov Bupivacaine demonstrates a greater affinity for and longer binding duration to these cardiac sodium channels compared to ropivacaine. droracle.ainih.gov While both drugs inhibit these channels in a state-dependent manner, ropivacaine dissociates from the channels approximately two times faster during the cardiac cycle's recovery phase. nih.gov This faster recovery from the block reduces the risk of accumulating channel blockade that can lead to arrhythmias and cardiac depression. nih.gov In studies on human cardiac SCN5A channels, bupivacaine was found to be about 4.5 times more potent in producing an open-channel block than ropivacaine. nih.gov
Clinical and experimental studies have demonstrated that at equivalent anesthetic doses, ropivacaine causes significantly less depression of cardiac conductivity (less QRS widening) and has lesser cardiodepressant effects than bupivacaine. droracle.aikcl.ac.uknih.gov Arrhythmogenic and cardio-depressant effects are observed in animals at significantly higher doses of ropivacaine than bupivacaine. droracle.ai This improved cardiac safety profile makes ropivacaine a preferable option in situations requiring higher volumes of local anesthetic or in patients with pre-existing cardiac conditions. droracle.ai
Table 1: Comparative Cardiotoxicity Profile: Ropivacaine vs. Bupivacaine
| Feature | Ropivacaine | Bupivacaine | Implication for Cardiotoxicity |
|---|---|---|---|
| Stereochemistry | Pure S(-)-enantiomer droracle.ai | Racemic mixture (50% R(+), 50% S(-)) droracle.ai | The R(+) enantiomer in bupivacaine is associated with higher cardiotoxicity. kcl.ac.uknih.gov |
| Lipophilicity | Less lipophilic maimonidesem.org | More lipophilic maimonidesem.orgnysora.com | Lower lipophilicity reduces penetration into cardiac tissue and is associated with decreased toxicity. maimonidesem.org |
| Cardiac Na+ Channel Affinity | Lower affinity droracle.ai | Higher affinity droracle.ai | Higher affinity leads to more potent and prolonged channel blockade, increasing arrhythmia risk. droracle.ainih.gov |
| Dissociation from Na+ Channels | Faster (~2x) recovery from block nih.gov | Slower recovery from block nih.gov | Faster dissociation reduces the cumulative block during high heart rates, lowering proarrhythmic potential. nih.gov |
| Effect on Cardiac Conduction | Less depression of conductivity (less QRS widening) droracle.ai | Greater depression of conductivity (more QRS widening) droracle.ai | Ropivacaine has a lesser impact on the heart's electrical conduction system. droracle.ai |
Systemic Toxicity Factors and Management
Systemic toxicity from ropivacaine, often referred to as Local Anesthetic Systemic Toxicity (LAST), occurs when the drug reaches supratherapeutic levels in the systemic circulation. nysora.com While generally safe when administered correctly, systemic exposure to excessive quantities of ropivacaine can lead to significant adverse effects, primarily involving the central nervous system (CNS) and cardiovascular system. wikipedia.org CNS effects typically manifest at lower plasma concentrations, with cardiovascular effects appearing at higher concentrations. wikipedia.org
Influence of Excessive Dosage, Rapid Absorption, and Accidental Intravascular Injection
The total dose of ropivacaine administered is a primary factor contributing to the risk of systemic toxicity. nysora.comopenanesthesia.org Higher doses, especially when calculated on a dose-to-weight basis, increase the potential for LAST, particularly in patients with low muscle mass, such as frail or elderly individuals, as skeletal muscle serves as a reservoir for the drug. nysora.com
The rate of systemic absorption is heavily influenced by the vascularity of the injection site. nih.govderangedphysiology.com Administration into highly vascular areas increases the risk of rapid systemic uptake and potential toxicity. nih.gov For example, the risk of systemic absorption is higher with interscalene or brachial plexus blocks compared to lower limb blocks. openanesthesia.orgderangedphysiology.com
Accidental intravascular injection is a major cause of local anesthetic toxicity and can lead to severe reactions even when the administered dose is within the recommended range. derangedphysiology.commedscape.com This can cause a sudden and dangerously high concentration of the drug in the blood, potentially leading to immediate CNS and cardiovascular collapse. maimonidesem.orgmedscape.com
Impact of Hepatic and Renal Impairment on Toxicity
Ropivacaine, like other amide-type local anesthetics, is primarily metabolized by the liver. nih.govmdpi.com Patients with severe hepatic disease are at a greater risk of developing toxic plasma concentrations. nih.govnih.gov In individuals with end-stage liver disease, the clearance of ropivacaine can be reduced by about 60%, which is expected to lead to more than two-fold higher steady-state plasma concentrations during a continuous infusion. nih.gov Surgical procedures involving liver resection can also alter the drug's pharmacokinetics, raising concerns about potential toxicity. mdpi.com
The kidneys excrete ropivacaine and its metabolites. nih.govoup.com Therefore, patients with renal impairment are also at an increased risk for toxic reactions, particularly with repeated or continuous administration. nih.govdroracle.ai While the pharmacokinetics of a single dose of ropivacaine may not be significantly affected by renal failure, its metabolites can accumulate during long-term infusions. oup.com Although the primary metabolite, (S)-2',6'-pipecoloxylidide (PPX), is markedly less toxic than ropivacaine, its accumulation could contribute to toxicity in some patients with renal failure. nih.govoup.com
Role of Acidosis and Plasma Protein Concentration in Systemic Toxicity
The toxicity of ropivacaine is related to the concentration of the unbound, or free, drug in the plasma. mdpi.comnih.gov Patient factors that alter the balance between bound and unbound drug can significantly influence the risk of toxicity.
Ropivacaine is highly bound (approximately 94-95%) to plasma proteins, primarily alpha-1-acid glycoprotein (B1211001) (AAG). ukzn.ac.za Conditions characterized by low plasma protein levels, such as advanced liver disease, malnourishment, pregnancy, and infancy, can result in a higher fraction of free drug, thereby increasing the risk of toxicity for a given total plasma concentration. openanesthesia.orgderangedphysiology.com Conversely, post-surgical stress can lead to an increase in plasma AAG concentrations, which enhances the binding of ropivacaine and can reduce the concentration of the free, active fraction, thereby increasing patient tolerance. mdpi.comnih.gov
Acidosis (a lower blood pH) also increases the risk of local anesthetic toxicity. derangedphysiology.com It can decrease the extent of plasma protein binding and increase the availability of the active, ionized form of the agent, leading to a higher effective concentration of the drug at its sites of action in the heart and brain. derangedphysiology.com
Table 2: Factors Influencing Ropivacaine Systemic Toxicity
| Category | Factor | Impact on Toxicity |
|---|---|---|
| Administration-Related | Excessive Dosage | Increases total plasma concentration. nysora.com |
| Rapid Absorption (Vascular Site) | Leads to a rapid rise in plasma levels. nih.govderangedphysiology.com | |
| Accidental Intravascular Injection | Causes sudden, dangerously high plasma concentrations. medscape.com | |
| Patient-Related | Hepatic Impairment | Decreases drug metabolism and clearance, increasing plasma levels, especially with continuous infusion. nih.govnih.gov |
| Renal Impairment | Leads to accumulation of metabolites with prolonged use. nih.govoup.com | |
| Extremes of Age (Young/Elderly) | Slower clearance in the elderly; lower protein binding in the young. derangedphysiology.com | |
| Low Muscle Mass | Reduces the volume of distribution, leading to higher plasma concentrations. nysora.com | |
| Pharmacokinetic | Acidosis | Decreases protein binding, increasing the free (active) drug fraction. derangedphysiology.com |
Specific Adverse Reactions and Mechanisms
Beyond systemic toxicity, local anesthetics can have direct toxic effects on specific tissues. One of the most significant and severe localized adverse reactions associated with the intra-articular administration of ropivacaine is chondrolysis.
Postarthroscopic Glenohumeral Chondrolysis
Postarthroscopic glenohumeral chondrolysis (PAGCL) is a rare but devastating complication characterized by the rapid and progressive destruction of articular cartilage in the shoulder joint following arthroscopic surgery. wikipedia.orgnih.gov Ropivacaine, along with other local anesthetics like bupivacaine and lidocaine (B1675312), is known to be toxic to cartilage cells (chondrocytes). wikipedia.orgwikipedia.org
The intra-articular infusion of local anesthetics, often via pain pumps for postoperative analgesia, has been implicated as a potential cause of this condition. wikipedia.orgnih.govcallkleinlawyers.com Laboratory studies have demonstrated that local anesthetics can induce chondrocyte death in a manner that is dependent on both the concentration of the drug and the duration of exposure. washington.edu While a direct causal link in all clinical cases can be difficult to establish, a strong association has been reported between the development of glenohumeral chondrolysis and the postoperative intra-articular infusion of local anesthetics. nih.govcallkleinlawyers.comwashington.edu The resulting cartilage loss is irreversible and can lead to severe pain and functional disability, often necessitating major reconstructive surgery such as joint arthroplasty. nih.gov
Methemoglobinemia
This compound monohydrate, an amide-type local anesthetic, has been associated with methemoglobinemia, a rare but serious blood disorder characterized by the presence of an abnormally high level of methemoglobin. webmd.comdrugs.commayoclinic.org In methemoglobin, the iron in the heme group is in the ferric (Fe³⁺) state instead of the ferrous (Fe²⁺) state, rendering it unable to bind and transport oxygen effectively. nih.gov This can lead to tissue hypoxia, presenting with symptoms such as pale, gray, or blue-colored skin (cyanosis), headache, rapid heart rate, shortness of breath, lightheadedness, and fatigue. webmd.comdrugs.com
While ropivacaine itself can induce methemoglobinemia, the risk is significantly increased when it is used concurrently with other oxidizing agents. nih.govdrugs.com The package insert for ropivacaine includes a warning about this association, particularly in patients with concurrent exposure to other drugs known to cause this condition. nih.gov Ropivacaine's chemical structure, which includes an aromatic ring and a hydrophilic group connected by an amide bond, gives it the ability to act as an oxidizing agent. nih.gov
Patients at a potentially higher risk for developing methemoglobinemia include infants under six months of age, the elderly, and individuals with certain congenital metabolic disorders. mayoclinic.org Although cases are infrequent, the potential for this adverse event necessitates careful patient monitoring, especially when co-administering other methemoglobin-inducing agents. webmd.commayoclinic.org
Table 1: Examples of Drugs Associated with Methemoglobinemia
| Drug Class | Examples |
|---|---|
| Nitrates/Nitrites | Nitric oxide, Nitroglycerin, Nitroprusside, Nitrous oxide |
| Local Anesthetics | Articaine, Benzocaine, Bupivacaine, Lidocaine, Prilocaine |
| Antineoplastic Agents | Cyclophosphamide, Flutamide, Hydroxyurea, Ifosfamide, Rasburicase |
| Antibiotics | Dapsone, Nitrofurantoin, Sulfonamides (e.g., Sulfamethoxazole) |
| Antimalarials | Chloroquine, Primaquine |
| Anticonvulsants | Phenobarbital, Phenytoin, Sodium valproate |
| Other | Acetaminophen, Metoclopramide |
Allergic Reactions and Hypersensitivity
Allergic reactions to this compound monohydrate are rare but can occur. webmd.compatsnap.com As an amide-type local anesthetic, it is contraindicated in patients with a known hypersensitivity to ropivacaine or any other amide-type local anesthetic. drugs.compillintrip.com
Hypersensitivity reactions can be immediate or delayed. nih.gov Immediate reactions are typically IgE-mediated and can manifest as:
Urticaria (hives) drugs.comnih.gov
Angioedema (swelling of the face, lips, tongue, or throat) pillintrip.comnih.gov
Breathing problems or wheezing webmd.compillintrip.com
Tachycardia (racing heart) webmd.comnih.gov
Anaphylactic shock (a severe, life-threatening systemic allergic reaction) in the most severe cases. pillintrip.com
Delayed-type hypersensitivity reactions have also been reported, though they are uncommon. nih.gov These reactions are T-cell mediated and can present as skin manifestations such as erythema (redness), papules, vesicles, and purpuric rash, appearing hours to days after administration. nih.gov One case report described a patient who developed a widespread blotchy erythema and purpuric rash two weeks after starting a continuous epidural block with ropivacaine. nih.gov An intradermal test confirmed a delayed hypersensitivity reaction. nih.gov
Drug Interactions and Additive Toxic Effects
The potential for drug interactions should be carefully considered when administering this compound monohydrate to avoid additive toxic effects.
Interactions with Other Local Anesthetics and Structurally Related Agents
Ropivacaine should be used with caution in patients receiving other local anesthetics or agents that are structurally related to amide-type local anesthetics, such as certain antiarrhythmics. nih.govfda.gov The systemic toxic effects of these drugs are additive. nih.govfda.gov Concurrent use can increase the risk of central nervous system (CNS) and cardiovascular toxicity. jvsmedicscorner.commedscape.com For instance, co-administration with bupivacaine can lead to pharmacodynamic synergism, increasing the effects of both drugs. medscape.com
Interactions with Antiarrhythmic Agents (e.g., Amiodarone)
Caution is advised when administering ropivacaine to patients being treated with class III antiarrhythmic drugs, such as amiodarone. fda.govmedscape.com While specific interaction trials have not been conducted, the cardiac effects may be additive, warranting close surveillance and potentially ECG monitoring. fda.govmedscape.com Furthermore, amiodarone can decrease the metabolism of ropivacaine, potentially leading to higher plasma concentrations and an increased risk of toxicity. drugbank.comdrugbank.com
Interactions with CYP1A2 Inhibitors (e.g., Fluvoxamine, Enoxacin)
Ropivacaine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP1A2, to its major metabolite, 3-hydroxyropivacaine. nih.govnih.govdoi.org Therefore, potent inhibitors of CYP1A2 can significantly impact the clearance of ropivacaine.
A clinical study demonstrated that co-administration of fluvoxamine, a strong CYP1A2 inhibitor, decreased the mean total plasma clearance of ropivacaine by 68% and nearly doubled its half-life. nih.gov This interaction can lead to elevated plasma levels of ropivacaine, increasing the risk of systemic toxicity, especially with repeated administration. nih.gov Other drugs that inhibit CYP1A2, such as enoxacin and theophylline, may also interact with ropivacaine. nih.gov
To a lesser extent, ropivacaine is metabolized by CYP3A4. nih.govdoi.org However, potent inhibitors of CYP3A4, like ketoconazole, have been shown to cause only a minor (15%) decrease in ropivacaine clearance, an effect not considered clinically relevant when administered alone. nih.govdrugs.com
Table 2: Impact of CYP Inhibitors on Ropivacaine Pharmacokinetics
| Inhibitor | CYP Enzyme Targeted | Effect on Ropivacaine Clearance |
|---|---|---|
| Fluvoxamine | CYP1A2 | 68% decrease |
| Ketoconazole | CYP3A4 | 15% decrease |
Source: nih.gov
Interactions with General Anesthetics and Opioids
The combination of local anesthetics like ropivacaine with general anesthetics or opioids is common in clinical practice. The systemic effects of these drug classes can be additive, particularly concerning CNS and respiratory depression.
The addition of opioids, such as fentanyl, to ropivacaine solutions for epidural analgesia can significantly reduce the required concentration of the local anesthetic. nih.gov This allows for effective pain relief while minimizing the dose and potential toxicity of ropivacaine. nih.gov
Advanced Research Areas and Future Directions
Novel Formulations and Delivery Systems
The development of innovative drug delivery systems for ropivacaine (B1680718) is a key area of research, aimed at prolonging its anesthetic effect, improving efficacy, and minimizing potential side effects associated with systemic absorption.
Sustained-Release Formulations
Sustained-release formulations are designed to provide prolonged local anesthesia, reducing the need for repeated administrations. Research has centered on biodegradable polymer-based systems like microspheres and hydrogels.
Microspheres: Studies have explored encapsulating ropivacaine hydrochloride in materials like poly(lactic-co-glycolic acid) (PLGA) and poly(ε-caprolactone) (PCL). semanticscholar.orgnih.gov A novel "post-loading" method for creating PLGA microspheres has been shown to achieve a drug loading of 8.72%. nih.gov In a rat sciatic nerve block model, these microspheres provided effective analgesia for about 5 hours, a significant prolongation compared to a standard ropivacaine injection. nih.gov Research using PCL microspheres also demonstrated the potential for controlled, extended drug release. semanticscholar.org
Hydrogels: Injectable, thermosensitive hydrogels are another promising avenue. One study developed a hydroxypropyl chitin (B13524) thermo-sensitive hydrogel combined with hyaluronan. nih.gov This system demonstrated a significantly prolonged anesthetic effect in a rat sciatic nerve block model compared to a standard this compound solution. nih.gov
| Formulation Type | Animal Model | Duration of Sensory Blockade (Formulation) | Duration of Sensory Blockade (Standard Ropivacaine HCl) | Reference |
| ROP-PLGA-Ms | Rat Sciatic Nerve Block | ~5 hours | ~2 hours | nih.gov |
| R-HPCH-HA Hydrogel (22.5 mg/mL) | Rat Sciatic Nerve Block | 17.7 ± 0.7 hours | 5.7 ± 0.8 hours | nih.gov |
Liposomal Encapsulation
Liposomal formulations involve encapsulating ropivacaine within lipid-based vesicles, which can alter its pharmacokinetic profile and prolong its release.
Multivesicular liposomes (MVLs) have been designed as a depot delivery system for this compound. nih.gov In preclinical studies, these MVL formulations demonstrated a sustained-release profile, with a significantly prolonged half-life and mean residence time following subcutaneous administration in rats. nih.gov This encapsulation can also reduce the drug's cytotoxicity. A combined liposomal system showed a 72-hour in vitro release compared to approximately 4 hours for plain ropivacaine and was found to be significantly less toxic to 3T3 cells. nih.gov Liposomal gels have also been evaluated for topical anesthesia, showing efficacy comparable to EMLA cream for reducing needle insertion pain and for the duration of soft tissue anesthesia. nih.gov
| Liposomal Formulation | Key Finding | In Vitro Release/Anesthesia Duration | Cytotoxicity Finding | Reference |
| Multivesicular Liposomes (MVLs) | Prolonged T(1/2) and MRT in rats. | Sustained release in vitro. | Reduced toxic complications reflected by lower C(max). | nih.gov |
| Combined (donor-acceptor) Liposomes | Extended in vitro drug release. | ~72 hours | IC50 of 16mM (vs. 8mM for plain ropivacaine). | nih.gov |
| 1% Ropivacaine Liposomal Gel | Equivalent to EMLA for topical anesthesia. | Median soft tissue anesthesia of 11 minutes. | Not specified. | nih.gov |
Nanoparticle Delivery
The use of nanoparticles represents an emerging area in ropivacaine delivery. tijer.org Encapsulating drugs within nanoparticles, which range in size from 1 to 1000 nanometers, offers several theoretical benefits. tijer.org These include potentially enhanced drug solubility, more precise targeting of delivery to nerve tissues, and prolonged release capabilities. tijer.org While specific clinical applications for ropivacaine-loaded nanoparticles are still in early research phases, this technology holds promise for further refining the duration and localization of nerve blockade. tijer.org
Stereoselective Pharmacology and Enantiomer-Specific Studies
Ropivacaine is the pure S-(-)-enantiomer of its parent compound. nih.govresearchgate.net This stereospecificity is central to its pharmacological profile, and research continues to explore the distinct properties of the S- and R-enantiomers.
Further Elucidation of S-Enantiomer Advantages
The development of ropivacaine as a pure S-enantiomer was driven by the goal of creating a safer long-acting local anesthetic compared to racemic mixtures like bupivacaine (B1668057). nih.govmusechem.com Research has consistently highlighted several advantages of the S-form.
Reduced Toxicity: The S-enantiomer is associated with a lower risk of central nervous system (CNS) and cardiovascular toxicity compared to both racemic bupivacaine and its R-enantiomer. nih.govresearchgate.netmusechem.com This improved safety profile is a key clinical advantage. ovid.com
Sensory and Motor Block Differentiation: Ropivacaine demonstrates a greater degree of separation between sensory and motor blockade. nih.govmetajournal.com It is less lipophilic than bupivacaine, leading to a reduced tendency to penetrate large, myelinated motor nerve fibers. nih.govmusechem.com This results in effective pain relief (sensory block) with less accompanying motor impairment, which is desirable in many clinical scenarios. nih.govmetajournal.com In vitro studies have shown that the S-enantiomer blocks nerve fibers responsible for pain transmission (Aδ and C fibers) more completely than those that control motor function (Aβ fibers). metajournal.com
| Property | Ropivacaine (S-Enantiomer) | Bupivacaine (Racemic Mixture) | Advantage of S-Enantiomer | References |
| Configuration | Pure S-(-)-enantiomer | 1:1 mixture of R- and S-enantiomers | N/A | musechem.comwordpress.com |
| Lipophilicity | Lower | Higher | Reduced penetration of motor fibers. | nih.govmusechem.com |
| Cardiotoxicity | Lower potential | Higher potential | Improved cardiovascular safety profile. | researchgate.netmusechem.com |
| CNS Toxicity | Higher threshold | Lower threshold | Reduced risk of CNS side effects. | nih.govmusechem.com |
| Motor Blockade | Less intense at equivalent sensory block | More intense | Greater sensory-motor differentiation. | nih.govmetajournal.com |
Investigation of Potential R-Enantiomer Contributions or Interactions
Research into the R-(+)-enantiomer of ropivacaine's parent compound has primarily focused on understanding its toxicological profile to underscore the benefits of using the pure S-enantiomer. Laboratory studies have indicated that the R-configuration is more cardiotoxic than the S-configuration. ovid.com The R-enantiomer is also associated with a more pronounced motor blockade. wordpress.com Therefore, future research directions are not aimed at finding therapeutic applications for the R-enantiomer but rather at further elucidating the mechanisms behind its higher toxicity. This knowledge reinforces the rationale for the stereoselective development of local anesthetics and informs manufacturing processes designed to ensure high chiral purity, minimizing the presence of the more toxic R-enantiomer in the final this compound monohydrate product.
Molecular Targets and Receptor Interactions
This compound monohydrate exerts its primary pharmacological effect through the blockade of voltage-gated sodium channels. However, advanced research has revealed a more complex interaction profile, encompassing specificity for sodium channel subtypes and effects on other ion channels that contribute to its clinical characteristics.
The principal mechanism of ropivacaine is the reversible inhibition of sodium ion influx in nerve fibers, which blocks the propagation of action potentials. nih.govnih.gov Voltage-gated sodium channels (Nav) are large membrane proteins with nine different isoforms (Nav1.1-1.9), each with distinct expression patterns and physiological roles. frontiersin.org The specific subtype of sodium channel targeted can influence the characteristics of the resulting nerve block. For instance, tetrodotoxin-sensitive (TTX-s) sodium channel subtypes are linked to low-threshold sensory functions (like touch) and motor function, while the tetrodotoxin-resistant (TTX-r) subtype Nav1.8 is predominantly expressed in small-diameter neurons associated with nociception. nih.govproquest.com
Ropivacaine, like other local anesthetics, exhibits state-dependent binding, preferentially interacting with open and inactivated sodium channels. researchgate.net Research comparing ropivacaine and bupivacaine on the human cardiac sodium channel subtype, SCN5A (Nav1.5), revealed differences in potency. For open-channel block, bupivacaine was found to be approximately 4.5-fold more potent than ropivacaine. researchgate.net However, in the inactivated state, the sensitivity of SCN5A channels to both drugs was more comparable. researchgate.net These subtle differences in interaction with cardiac sodium channels may contribute to ropivacaine's different cardiotoxicity profile compared to bupivacaine. researchgate.net The less lipophilic nature of ropivacaine may also contribute to a selective action on pain-transmitting A-delta and C fibers over A-beta fibers, which are involved in motor function. nih.gov
| Channel State | Compound | IC50 (μM) | Relative Potency |
|---|---|---|---|
| Open-Channel Block | Ropivacaine | 322.2 ± 29.9 | 1x |
| Open-Channel Block | Bupivacaine | 69.5 ± 8.2 | ~4.5x Ropivacaine |
| Inactivated-State Block | Ropivacaine | 2.73 ± 0.27 | 1x |
| Inactivated-State Block | Bupivacaine | 2.18 ± 0.16 | ~1.25x Ropivacaine |
Beyond sodium channels, ropivacaine has been shown to interact with other ion channels, which may modulate its primary effects. One such target is the two-pore domain potassium (K2P) channel TREK-1. nih.govmedchemexpress.com K2P channels contribute to the resting membrane potential and cellular excitability. nih.gov Inhibition of these channels can lead to membrane depolarization, potentially contributing to both the nerve conduction blockade and other side effects. nih.gov
Studies using whole-cell patch-clamp techniques on COS-7 cells expressing TREK-1 channels demonstrated that ropivacaine causes a reversible, concentration-dependent inhibition of these channels. nih.gov The half-maximal inhibitory concentration (IC50) for ropivacaine was determined to be 402.7 ± 31.8 μM. nih.govmedchemexpress.com This inhibitory effect was found to be less potent compared to bupivacaine (IC50 of 95.4 ± 14.6 μM) and its levo-isomer, levobupivacaine (B138063) (IC50 of 126.1 ± 24.5 μM), indicating a rank order of potency (bupivacaine > levobupivacaine > ropivacaine) with stereoselectivity. nih.gov
Pharmacogenomics and Personalized Medicine
The response of an individual to ropivacaine can be influenced by their unique genetic makeup, a field of study known as pharmacogenomics. wikianesthesia.org Genetic variations can alter the metabolism of drugs (pharmacokinetics) and their interaction with molecular targets (pharmacodynamics), leading to variability in efficacy and response. ijarsct.co.innih.gov
Several studies have investigated the association between single-nucleotide polymorphisms (SNPs) and ropivacaine consumption.
CYP Genes : Differences in the duration of action of ropivacaine have been associated with polymorphisms in CYP genes. nih.gov
OPRM1 : The OPRM1 gene, which encodes the μ-opioid receptor, has been linked to ropivacaine consumption. Polymorphisms in OPRM1 were associated with increased ropivacaine requirements during surgery. nih.gov
COMT : The catechol-O-methyltransferase (COMT) gene, involved in pain perception modulation, also has polymorphisms that have been associated with varying differences in ropivacaine consumption. wikianesthesia.orgnih.gov
8q24 Locus : One study identified that subjects with the AG or GG genotype for the SNP rs13281615 at the 8q24 chromosomal locus consumed a greater amount of epidural ropivacaine during breast cancer surgery compared to those with the AA genotype. nih.gov
| Gene | Encoded Protein/Function | Observed Association with Ropivacaine |
|---|---|---|
| CYP1A2 | Primary metabolizing enzyme | Polymorphisms can alter clearance and plasma levels. nih.govwikipedia.org |
| OPRM1 | μ-opioid receptor | Polymorphisms linked to increased ropivacaine consumption. nih.gov |
| COMT | Catechol-O-methyltransferase (pain modulation) | Polymorphisms associated with variable ropivacaine consumption. nih.gov |
| rs13281615 (at 8q24) | Unknown functional gene | AG and GG genotypes associated with greater epidural ropivacaine consumption. nih.gov |
The goal of personalized medicine is to tailor drug selection and dosage to an individual's genetic profile to maximize efficacy and minimize adverse effects. nih.govejcmpr.com By identifying genotypes associated with altered responses to a medication, anesthetic plans can be theoretically tailored to improve outcomes. nih.gov
Pharmacogenomic testing can identify patients who may be poor, intermediate, extensive, or ultra-rapid metabolizers of drugs, which is crucial for dose adjustment. ijarsct.co.in For a drug like ropivacaine, which is metabolized by CYP1A2, a patient's metabolizer status could significantly impact plasma concentrations. For instance, co-administration with strong CYP1A2 inhibitors is known to reduce ropivacaine clearance. nih.gov
While the routine use of pre-procedural genetic testing to guide ropivacaine dosing is not yet standard practice, the ongoing research in this area highlights its potential. nih.govnih.gov Integrating a patient's genetic information with other clinical factors could allow for the development of more precise and individualized anesthetic strategies in the future. nih.gov
Comparative Effectiveness Research and Real-World Evidence
Head-to-Head Trials with Emerging Local Anesthetics
This compound monohydrate has been extensively compared to other long-acting local anesthetics, primarily bupivacaine and its S(-)-enantiomer, levobupivacaine, in numerous head-to-head clinical trials. These studies aim to delineate differences in efficacy, safety, and specific block characteristics.
Ropivacaine is structurally similar to bupivacaine but is formulated as a pure S(-)-enantiomer, which contributes to its different clinical profile. nih.govmusechem.com It is less lipophilic than bupivacaine, a property that is associated with a reduced potential for central nervous system (CNS) and cardiovascular toxicity. nih.govnih.gov This lower lipophilicity is also thought to result in a less intense motor block compared to bupivacaine, offering a greater degree of sensory-motor differentiation. nih.gov This feature can be advantageous in clinical scenarios where preserving motor function is desirable. nih.gov
In terms of potency, ropivacaine is generally considered slightly less potent than bupivacaine, particularly at lower concentrations used for epidural or intrathecal analgesia. nih.gov However, at higher doses often required for surgical anesthesia via peripheral nerve blocks, its efficacy is comparable to that of bupivacaine. nih.gov
Comparative trials against levobupivacaine, another pure S(-)-enantiomer, have shown a similar clinical profile. Meta-analyses comparing epidural ropivacaine and levobupivacaine for labor analgesia have concluded that both agents are equally effective in terms of maternal and fetal outcomes, with no significant differences in the incidence of hypotension, pruritus, mode of delivery, or Apgar scores. nih.gov However, one analysis noted a significantly higher risk of nausea and vomiting associated with ropivacaine. nih.gov Some studies suggest levobupivacaine may provide a longer duration of analgesia, though this finding is not consistent across all clinical contexts. nih.gov
The table below summarizes key comparative findings from various head-to-head trials.
| Comparator Anesthetic | Key Comparative Findings |
| Bupivacaine | Ropivacaine generally demonstrates a lower risk of cardiotoxicity and CNS toxicity. nih.gov It tends to produce a less dense motor block, which can be beneficial for postoperative ambulation. nih.gov Potency is slightly lower than bupivacaine, especially at analgesic concentrations. nih.gov |
| Levobupivacaine | Both have similar safety profiles due to being pure S(-)-enantiomers. nih.gov Efficacy in labor analgesia is comparable regarding both maternal and fetal outcomes. nih.gov Some studies suggest minor differences in the duration of motor and sensory blocks, but results vary depending on the specific nerve block and clinical setting. nih.gov |
Long-Term Outcome Studies in Diverse Patient Populations
Research into the long-term effects of ropivacaine has extended beyond immediate postoperative recovery to investigate outcomes such as chronic postsurgical pain (CPSP) and functional recovery. Real-world evidence helps to understand its effectiveness across varied patient demographics and surgical procedures.
Studies examining the role of ropivacaine in preventing CPSP have yielded mixed results. While effective in managing acute postoperative pain, its impact on the transition to chronic pain is less clear. For instance, a study on patients after breast cancer surgery found that ropivacaine wound infiltration significantly reduced immediate postoperative pain but did not affect the incidence of chronic pain at 3, 6, or 12 months. nih.gov The development of CPSP is complex, involving multiple factors beyond the choice of local anesthetic. nih.gov However, by providing effective acute pain control, ropivacaine may contribute to multimodal analgesic strategies that collectively reduce the risk of chronic pain. nih.gov
Regarding functional outcomes, effective regional anesthesia with ropivacaine has been shown to facilitate earlier recovery. In one study, patients who received ropivacaine demonstrated improved active knee flexion and a reduced need for patient-controlled analgesia pumps within 48 hours of surgery, indicating better pain management and functional recovery. nih.gov By reducing severe postoperative pain and opioid consumption, ropivacaine can support faster rehabilitation and return to daily activities. nih.gov
The use of controlled-release drug delivery systems is an emerging area of research aimed at prolonging the local anesthetic effect of ropivacaine. Studies using electrospun fibrous membranes loaded with ropivacaine have demonstrated prolonged anesthesia for over 48 hours in animal models. mdpi.com Such technologies could significantly improve long-term pain management and patient outcomes by providing sustained analgesia, potentially reducing the need for opioids and facilitating a smoother recovery period. mdpi.com
Research in Specific Clinical Populations
Pediatric Pharmacokinetics and Safety (Neonates, Infants, Children)
The use of ropivacaine in pediatric populations requires careful consideration due to developmental differences in pharmacokinetics. Neonates and young infants exhibit lower clearance of ropivacaine compared to older children and adults. nih.gov This is primarily due to immature liver metabolism and lower plasma concentrations of α1-acid glycoprotein (B1211001) (AAG), the main protein that binds to ropivacaine. bmj.com
Consequently, the unbound, pharmacologically active fraction of ropivacaine is higher in infants under six months of age. cbg-meb.nl Despite this, pharmacokinetic studies show that even with continuous epidural infusions for up to 72 hours, the plasma concentrations of unbound ropivacaine in neonates and infants level off after 24 hours and remain below the threshold for CNS toxicity observed in adults. nih.gov
Key pharmacokinetic parameters vary with age:
Clearance: The clearance of unbound ropivacaine is significantly lower in neonates (mean 33 mL·min⁻¹·kg⁻¹) compared to infants older than 30 days, where it progressively increases with age. nih.gov
Half-life: The terminal half-life decreases as a child gets older. One study predicted a half-life of 6.7 hours at 30 days of age, decreasing to 2.2 hours at 270 days. nih.gov
Unbound Fraction: The unbound fraction of ropivacaine in neonates is approximately 20%, gradually decreasing during the first year of life to the adult level of about 5%. researchgate.net
Geriatric Considerations and Age-Related Pharmacodynamic Changes
Elderly patients often exhibit increased sensitivity to local anesthetics like ropivacaine due to age-related physiological changes. These changes can affect both the pharmacokinetics and pharmacodynamics of the drug. researchgate.net
Studies have demonstrated that with advancing age, the clinical effects of epidurally administered ropivacaine are more pronounced. Older patients tend to experience a higher upper level of analgesia and a more intense motor blockade. researchgate.netdrugs.com Furthermore, the duration of both sensory and motor blocks can be longer in the elderly. researchgate.net Pharmacokinetic studies suggest that local absorption of ropivacaine may be slower in older patients compared to younger adults. researchgate.net
Geriatric patients are also more susceptible to the hemodynamic side effects of ropivacaine. A significantly higher incidence of bradycardia and hypotension has been observed in patients aged 61 years and older compared to younger age groups following epidural administration. nih.govnih.gov This may be due to the higher thoracic spread of the block and a diminished hemodynamic homeostasis in the elderly. researchgate.net
Because ropivacaine is metabolized by the liver and its metabolites are excreted by the kidneys, age-related declines in hepatic and renal function can increase the risk of systemic toxicity. drugs.commayoclinic.org Therefore, dose adjustments and careful monitoring are often necessary for this patient population. mayoclinic.org
Use in Pregnant Patients and Placental Transfer Implications
Ropivacaine is commonly used for epidural analgesia during labor and delivery. Its transfer across the placenta is a critical consideration for fetal safety. Like other local anesthetics, ropivacaine rapidly crosses the placenta, primarily through simple diffusion. nih.govoup.com
The placental transfer of ropivacaine is influenced by several factors:
Protein Binding: Ropivacaine is highly bound to plasma proteins, particularly AAG. nih.gov Maternal plasma has a higher concentration of AAG than fetal plasma, resulting in a lower total plasma concentration of ropivacaine in the fetus compared to the mother. nih.gov
Fetal pH: Fetal acidosis can lead to "ion trapping." oup.comopenanesthesia.org A lower fetal pH increases the proportion of the ionized form of the local anesthetic, which cannot easily diffuse back across the placenta, potentially leading to accumulation in the fetus. oup.com Studies using a human placental model have confirmed that the placental transfer of ropivacaine increases significantly as fetal pH decreases. nih.govresearchgate.net
Despite these factors, the placental transfer of ropivacaine is similar to that of bupivacaine. nih.gov Clinical studies and meta-analyses have shown that when used for labor analgesia, ropivacaine is safe for the fetus, with fetal outcomes such as Apgar scores and the incidence of neonatal asphyxia being comparable to those with levobupivacaine. nih.gov Continuous monitoring of the fetal heart rate is recommended during administration. drugs.com Maternal hypotension is a known side effect of epidural anesthesia and can be managed by positioning the patient on her left side. drugs.com
Neuroprotective or Anti-inflammatory Properties
Recent research has begun to uncover the potential of this compound monohydrate beyond its established role as a local anesthetic, with studies exploring its neuroprotective and anti-inflammatory capabilities.
Potential Beyond Anesthesia
Investigations into the properties of ropivacaine have revealed promising anti-inflammatory effects. In a study involving lipopolysaccharide-stimulated macrophages, ropivacaine demonstrated a significant inhibitory effect on the production of various inflammatory mediators. nih.govkarger.com This included a reduction in nitric oxide (NO), prostaglandin (B15479496) E2, tumor necrosis factor (TNF)-α, interleukin (IL)-6, and IL-1β. nih.govkarger.com The study also noted that ropivacaine inhibited the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2, key enzymes in the inflammatory cascade. nih.govkarger.com These findings suggest a beneficial effect against inflammation that extends beyond its anesthetic properties. nih.govkarger.com Another study showed that peripheral blocks with ropivacaine could reduce pre-inflammatory factors, specifically TNF-alpha, IL-6, and IL-1 levels. nih.govresearchgate.net Furthermore, ropivacaine has been reported to improve the inflammatory response induced by TNF-α and may reduce the activities of matrix metalloproteinases and oxidative stress in certain cellular models of injury. spandidos-publications.com
In the context of neuroprotection, while direct evidence is still emerging, the anti-inflammatory actions of ropivacaine could indirectly contribute to neuroprotective outcomes by mitigating inflammation-mediated neuronal damage. However, it is also important to note that some studies have investigated the potential for local anesthetic-induced neurotoxicity, suggesting a complex relationship that requires further elucidation. researchgate.netresearchgate.net
Impact on Pressure-Induced Lung Edema and Nitric Oxide Production
Ropivacaine's influence on nitric oxide (NO) production is multifaceted. Studies have shown that ropivacaine can induce the phosphorylation of endothelial nitric oxide synthase (eNOS), which can lead to NO production. nih.govnih.gov This endothelium-dependent NO release can attenuate ropivacaine-induced vasoconstriction. nih.govnih.gov Conversely, in inflammatory conditions, ropivacaine has been shown to inhibit the generation of nitric oxide in macrophages stimulated by lipopolysaccharide. nih.govkarger.com
In models of acute lung injury, ropivacaine has demonstrated protective effects by alleviating oxidative stress and inflammation. spandidos-publications.com Research on hydrostatic lung edema has identified that elevated vascular pressure can inhibit alveolar fluid reabsorption through a mechanism involving endothelial-derived NO. nih.gov Specifically, increased pressure induces Ca(2+)-dependent endothelial NO production, leading to impaired fluid clearance. nih.gov While direct studies on ropivacaine's effect on pressure-induced lung edema are limited, its ability to modulate NO production and inflammation suggests a potential therapeutic role. For instance, in a model of acute hypertension, the inhibition of eNOS activity was found to reduce the pressure-induced permeability of pulmonary vascular endothelial cells. spandidos-publications.com Further research is warranted to fully understand how ropivacaine's interaction with NO pathways might impact the pathophysiology of pressure-induced lung edema.
Analytical Methodologies in Ropivacaine Research
The accurate quantification of ropivacaine and its metabolites in biological samples is crucial for pharmacokinetic studies and clinical monitoring. Various advanced analytical techniques have been developed for this purpose.
Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques
Liquid chromatography coupled with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), has become a primary tool for the bioanalysis of ropivacaine due to its high selectivity, sensitivity, and accuracy. mdpi.comresearchgate.net This technique allows for the simultaneous quantification of ropivacaine and its main metabolites, such as 3-OH-ropivacaine, from various biological matrices including plasma, urine, and tissue samples. mdpi.commdpi.comfrontiersin.org
LC-MS/MS methods are typically validated according to regulatory guidelines from bodies like the FDA and EMA, ensuring key performance parameters such as accuracy, precision, linearity, selectivity, and sensitivity meet stringent standards. mdpi.comfrontiersin.org Sample preparation often involves simple and rapid procedures like protein precipitation, which is advantageous for high-throughput analysis. mdpi.comfrontiersin.org The high selectivity of mass spectrometric detection often minimizes the need for extensive sample cleanup compared to other detection methods. mdpi.com
Below is an interactive table summarizing key parameters from a validated LC-MS/MS method for the quantification of ropivacaine and its primary metabolite, 3-OH-ropivacaine. mdpi.com
| Analyte | Peak Plasma Concentration (Cmax) (ng/mL) | Time to Peak Plasma Concentration (Tmax) (h) | Terminal Elimination Half-life (h) |
| Ropivacaine | 167.5 ± 28.3 | 1.3 ± 0.2 | 19.4 ± 2.8 |
| 3-OH-ropivacaine | 124.1 ± 21.4 | 2.3 ± 0.3 | 29.2 ± 3.1 |
High-Performance Liquid Chromatography (HPLC) with Chiral Columns
Ropivacaine is administered as a pure S-(-)-enantiomer. nih.govnih.gov Therefore, chiral high-performance liquid chromatography (HPLC) methods are essential for determining the enantiomeric purity of ropivacaine in pharmaceutical formulations and for investigating potential metabolic racemisation. nih.govresearchgate.neteurekaselect.com These methods utilize chiral stationary phases (CSPs) to separate the S- and R-enantiomers.
One such method employs a (3,5-dimethylphenylcarbamate) immobilized-type polysaccharide stationary phase (e.g., CHIRAL ART Amylose-SA) with normal phase chromatography. researchgate.neteurekaselect.com This approach has been validated according to ICH Q2(R1) guidelines and is capable of accurately quantifying the R-enantiomer, which is associated with greater cardiotoxicity. researchgate.neteurekaselect.com Another established chiral HPLC method uses a Chiral AGP (alpha-1-acid glycoprotein) column to determine the enantiomers of ropivacaine and its major metabolites in urine samples. nih.gov Studies using these chiral methods have shown no evidence of metabolic racemisation of (S)-ropivacaine to (R)-ropivacaine in humans or various animal species. nih.gov
Bioanalytical Techniques for Metabolite Monitoring
Ropivacaine is extensively metabolized in the liver, primarily through aromatic hydroxylation to form 3-OH-ropivacaine and N-dealkylation to produce 2',6'-pipecoloxylidide (PPX). drugbank.comualberta.ca Other minor metabolites include 4-OH-ropivacaine and 2-OH-methyl ropivacaine. mdpi.comnih.gov Therefore, robust bioanalytical methods are necessary for monitoring these metabolites to fully understand the pharmacokinetics and disposition of ropivacaine.
Liquid chromatography-based methods, including HPLC with UV detection and LC-MS/MS, are widely used for the simultaneous determination of ropivacaine and its metabolites in biological fluids like plasma and urine. mdpi.comdrugbank.comnih.gov These methods often require a hydrolysis step to measure conjugated metabolites. drugbank.comnih.gov For instance, the major metabolite in urine is conjugated 3-OH-ropivacaine. drugbank.com Gas chromatography-tandem mass spectrometry (GC-MS/MS) has also been successfully developed for the simultaneous detection and quantification of ropivacaine and 3-hydroxyropivacaine in various biological samples. nih.gov
The following table lists the principal metabolites of ropivacaine that are monitored in bioanalytical studies.
| Metabolite | Chemical Name |
| 3-OH-ropivacaine | 3-hydroxy-ropivacaine |
| PPX | 2',6'-pipecoloxylidide |
| 4-OH-ropivacaine | 4-hydroxy-ropivacaine |
| 2-OH-methyl ropivacaine | 2-hydroxy-methyl ropivacaine |
Q & A
Q. What analytical methods are recommended for determining the purity and assay of Ropivacaine hydrochloride monohydrate in pharmaceutical research?
- Methodological Answer : High-performance liquid chromatography (HPLC) is the gold standard. Key parameters include:
- Mobile Phase : Acetonitrile and pH 8.0 buffer (60:40 ratio) .
- Detection : UV absorption at 254 nm.
- Sample Preparation : Dissolve in pH 8.0 buffer and inject 20 µL. Quantify using a calibration curve from USP reference standards. Calculations follow:
Quantity (mg/mL) = C × D × (rU/rS), where C is the standard concentration, D is the dilution factor, and rU/rS are peak response ratios . - Validation : Include system suitability tests per USP guidelines (e.g., resolution, tailing factor) .
Q. What safety protocols are critical when handling this compound monohydrate in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Avoid inhalation of dust using fume hoods .
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical help .
- Environmental Control : Prevent spills into drains. Use absorbent materials for containment and dispose as hazardous waste .
- Storage : Keep in a dry, cool environment (25–-15°C) to maintain stability .
Q. What is the mechanism of action of this compound monohydrate as a sodium channel blocker?
- Methodological Answer : Ropivacaine reversibly inhibits voltage-gated sodium channels, preventing depolarization and nerve impulse propagation. Key steps:
- In Vitro Testing : Use patch-clamp electrophysiology on neuronal cell lines to measure IC₅₀ values.
- Specificity : Preferentially blocks sensory over motor neurons due to stereoselectivity (S-enantiomer) .
- Validation : Compare with Bupivacaine to assess reduced cardiotoxicity .
Advanced Research Questions
Q. How can researchers design experiments to study Ropivacaine’s antitumor effects, such as in gastric cancer models?
- Methodological Answer :
- In Vitro Models : Use human gastric cancer cell lines (e.g., MKN-45) for proliferation assays (MTT) and migration/invasion tests (Transwell).
- Dose Optimization : Test concentrations (e.g., 0.1–10 µM) and exposure times (24–72 hrs) to establish dose-response curves .
- Mechanistic Studies : Perform RNA sequencing to identify pathways (e.g., apoptosis, EMT) and validate via Western blot (e.g., caspase-3, E-cadherin) .
Q. How can enantiomeric purity discrepancies in this compound monohydrate be resolved during synthesis or quality control?
- Methodological Answer :
- Chiral Separation : Use capillary electrophoresis (CE) with cyclodextrin-based buffers (e.g., sulfated β-cyclodextrin) for high-resolution enantiomer separation .
- Validation : Compare retention times with USP/EP reference standards. Ensure enantiomeric excess >99% for pharmaceutical-grade material .
- Data Reconciliation : Cross-validate with chiral HPLC (e.g., Chiralpak AD-H column) to address method-specific variations .
Q. What strategies ensure compliance with pharmacopeial standards (USP/EP) for this compound monohydrate in formulation studies?
- Methodological Answer :
- Endotoxin Testing : Use Limulus Amebocyte Lysate (LAL) assay to ensure levels <0.5 EU/mg .
- Sterility Validation : Apply membrane filtration followed by incubation in thioglycolate medium (14 days) .
- Physicochemical Tests :
- pH : 4.5–6.0 (10 mg/mL solution) .
- Water Content : 5.0–6.0% (Karl Fischer titration for monohydrate form) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
